2,3-Dimethyl-5-(thiophen-2-yl)pyrazine
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Overview
Description
2,3-Dimethyl-5-(2-thienyl)pyrazine is a heterocyclic aromatic compound that contains both pyrazine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-(2-thienyl)pyrazine typically involves the reaction of 2,3-dimethylpyrazine with a thiophene derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 2,3-Dimethyl-5-(2-thienyl)pyrazine may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors can also enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-5-(2-thienyl)pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
2,3-Dimethyl-5-(2-thienyl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its bioactive properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5-(2-thienyl)pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylthieno[3,4-b]pyrazine
- 2,3-Dimethyl-5,7-bis(2-thienyl)thieno[3,4-b]pyrazine
- Thieno[3,4-b]pyrazine-based oligothiophenes
Uniqueness
2,3-Dimethyl-5-(2-thienyl)pyrazine is unique due to its specific combination of pyrazine and thiophene rings, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for applications in organic electronics and materials science .
Properties
CAS No. |
77390-03-5 |
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Molecular Formula |
C10H10N2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
2,3-dimethyl-5-thiophen-2-ylpyrazine |
InChI |
InChI=1S/C10H10N2S/c1-7-8(2)12-9(6-11-7)10-4-3-5-13-10/h3-6H,1-2H3 |
InChI Key |
MFWHSPRWZFROII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N=C1C)C2=CC=CS2 |
Origin of Product |
United States |
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